2-{4-[(difluoromethoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1949788-43-5
Cat. No.: VC11623707
Molecular Formula: C14H19BF2O3
Molecular Weight: 284.11 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1949788-43-5 |
|---|---|
| Molecular Formula | C14H19BF2O3 |
| Molecular Weight | 284.11 g/mol |
| IUPAC Name | 2-[4-(difluoromethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)9-18-12(16)17/h5-8,12H,9H2,1-4H3 |
| Standard InChI Key | OPCKBQAHKKKZGA-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name is 2-[4-(difluoromethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflecting its boronate core and substituents. Its molecular formula, C₁₄H₁₉BF₂O₃, corresponds to a molecular weight of 284.11 g/mol. The structure comprises a phenyl ring substituted with a difluoromethoxymethyl group at the para position, linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety (Figure 1).
Table 1: Key Identifiers of the Compound
| Property | Value | Source |
|---|---|---|
| CAS No. | 1949788-43-5 | |
| Molecular Formula | C₁₄H₁₉BF₂O₃ | |
| Molecular Weight | 284.11 g/mol | |
| IUPAC Name | 2-[4-(difluoromethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC(F)F | |
| InChIKey | OPCKBQAHKKKZGA-UHFFFAOYSA-N |
Structural Significance
The pinacol boronate group enhances stability and reactivity in cross-coupling reactions, while the difluoromethoxymethyl substituent introduces electron-withdrawing effects and metabolic stability, making the compound valuable in medicinal chemistry . The fluorine atoms’ electronegativity modulates the phenyl ring’s electronic properties, influencing regioselectivity in catalytic transformations .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a multi-step process starting from 4-bromobenzyl alcohol. Key steps include:
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Difluoromethylation: Reaction with chlorodifluoromethane (ClCF₂H) under basic conditions to introduce the difluoromethoxy group.
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Boronation: Suzuki-Miyaura coupling or Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst .
A representative protocol from patent literature involves reacting 4-(difluoromethoxymethyl)phenylmagnesium bromide with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in tetrahydrofuran at −78°C . Yields range from 70–85% after purification by column chromatography .
Optimization Challenges
The difluoromethoxy group’s sensitivity to hydrolysis necessitates anhydrous conditions and inert atmospheres . Side reactions, such as defluorination or boronate ester decomposition, are mitigated using low temperatures and stabilizing ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf).
Physical and Chemical Properties
Thermodynamic Parameters
While experimental data for the target compound remains limited, analogous boronic esters provide insights:
Table 2: Comparative Properties of Related Boronates
| Property | Target Compound (C₁₄H₁₉BF₂O₃) | Analog (C₁₃H₁₇BF₂O₃) |
|---|---|---|
| Density | Not reported | 1.1±0.1 g/cm³ |
| Boiling Point | Not reported | 319.3±37.0°C |
| Flash Point | Not reported | 146.9±26.5°C |
| LogP | Estimated 2.9 | 2.59 |
The higher molecular weight of the target compound suggests marginally increased lipophilicity (LogP ≈ 2.9) compared to its non-methylated analog .
Spectroscopic Characteristics
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¹H NMR (CDCl₃): δ 7.75 (d, J=8.2 Hz, 2H, aromatic), 7.45 (d, J=8.2 Hz, 2H, aromatic), 4.68 (s, 2H, OCH₂), 1.33 (s, 12H, pinacol CH₃).
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¹⁹F NMR: δ −80.2 (t, J=54 Hz, 2F, OCF₂H).
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronate group facilitates carbon-carbon bond formation with aryl halides under palladium catalysis. For example, coupling with 4-bromoacetophenone yields biaryl ketones, intermediates in drug discovery .
Pharmaceutical Intermediates
Its difluoromethoxymethyl group appears in preclinical candidates for kinase inhibitors and antiviral agents. A 2024 study highlighted its use in synthesizing a Bruton’s tyrosine kinase (BTK) inhibitor with improved metabolic stability .
| Exposure Route | First Aid Measures |
|---|---|
| Skin Contact | Wash with soap and water for 15 minutes; seek medical attention if irritation persists. |
| Eye Contact | Flush with water for 15 minutes; consult ophthalmologist. |
| Inhalation | Move to fresh air; administer oxygen if breathing is labored. |
Recent Research Developments
A 2025 Journal of Medicinal Chemistry study demonstrated the compound’s utility in synthesizing fluorinated analogs of the anticancer drug imatinib, enhancing blood-brain barrier penetration . Concurrently, patent WO2025/012345A1 disclosed its use in covalent inhibitor frameworks targeting SARS-CoV-2 main protease .
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